3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride
Overview
Description
3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride is a useful research compound. Its molecular formula is C4H7Cl2N3 and its molecular weight is 168.02 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit a broad range of biological activities
Mode of Action
Pyrazoles, in general, are known to interact with their targets in a variety of ways, often leading to changes in cellular processes
Biochemical Pathways
Pyrazole derivatives have been known to affect a variety of biochemical pathways
Result of Action
Pyrazole derivatives have been known to exhibit a variety of effects at the molecular and cellular level
Biochemical Analysis
Biochemical Properties
3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to proteins involved in DNA replication and repair, thereby influencing cellular proliferation and response to DNA damage .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in cell growth and apoptosis. By modulating these pathways, the compound can induce cell cycle arrest and promote programmed cell death in cancer cells . Furthermore, this compound can alter gene expression, leading to changes in cellular metabolism and function . These effects are particularly pronounced in rapidly dividing cells, making the compound a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and preventing substrate binding . This inhibition can lead to a cascade of downstream effects, including the disruption of metabolic pathways and alterations in gene expression . Additionally, the compound can interact with DNA, either directly or through protein intermediaries, leading to changes in transcriptional activity and cellular responses to stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including sustained inhibition of cell growth and increased rates of apoptosis . These findings suggest that the compound’s effects are both time-dependent and dose-dependent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization in the development of therapeutic applications for this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities, some of which may contribute to the overall effects of the parent compound . Additionally, the compound can influence metabolic flux, altering the levels of key metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the nucleus or mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical to its activity. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can influence cellular energy metabolism . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
5-chloro-2-methylpyrazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3.ClH/c1-8-4(6)2-3(5)7-8;/h2H,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCTVRKXWOMDEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.